molecular formula C21H18ClN3O3 B247188 ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B247188
M. Wt: 395.8 g/mol
InChI Key: XAIDYCULVAPELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a member of the pyrrolopyrazole family, which is known for its diverse biological activities and pharmacological properties.

Mechanism Of Action

The mechanism of action of Ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. For example, this compound has been shown to inhibit the activity of certain kinases that play a critical role in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain receptors and ion channels that are involved in the transmission of pain signals and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation models, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In bacterial infections, it has been shown to exhibit potent antibacterial activity against various strains of bacteria.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments include its potent biological activities, its relatively easy synthesis, and its potential as a lead compound for drug discovery. However, its limitations include its low solubility in water, its potential toxicity, and its limited stability under certain conditions.

Future Directions

There are several future directions for the research on Ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the structure-activity relationships of this compound to identify more potent and selective analogs.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its potential as a drug candidate.
4. Development of new formulations and delivery methods to improve the solubility and bioavailability of this compound.
5. Exploration of the potential applications of this compound in other scientific fields, such as material science and catalysis.
In conclusion, Ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a promising compound with diverse biological activities and potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action, optimize its synthesis, and evaluate its potential as a drug candidate.

Synthesis Methods

The synthesis of Ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves a multi-step reaction sequence that includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of 3-methyl-1-phenyl-1H-pyrazol-5-amine and the subsequent cyclization of the resulting intermediate. The final product is obtained after purification and isolation steps.

Scientific Research Applications

Ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial activities. In drug discovery, it has been identified as a promising lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and bacterial infections. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

Product Name

ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

ethyl 4-[4-(4-chlorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C21H18ClN3O3/c1-3-28-21(27)14-6-10-16(11-7-14)25-19(13-4-8-15(22)9-5-13)17-12(2)23-24-18(17)20(25)26/h4-11,19H,3H2,1-2H3,(H,23,24)

InChI Key

XAIDYCULVAPELJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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